molecular formula C14H17N3O2 B8369670 5-Amino-2-ethyl-1-phenyl-1H-imidazole-4-carboxylic acid ethyl ester

5-Amino-2-ethyl-1-phenyl-1H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B8369670
M. Wt: 259.30 g/mol
InChI Key: MACIZHHPDNWMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158634B2

Procedure details

A solution of amino-cyano-acetic acid ethyl ester (400 mg, 3.12 mmol) and triethyl orthopropionate (629 μL, 3.12 mmol) in acetonitrile is heated at reflux for 45 minutes. After cooled down to room temperature, aniline (285 μL, 3.12 mmol) is added. After stirred at room temperature overnight, the solution is concentrated and purified with flash chromatography. A pale yellow solid is obtained as the desired product: 1H NMR (CDCl3) δ 7.56 (m, 3H), 7.29 (m, 2H), 4.77 (b, 2H), 4.37 (q, 2H), 2.49 (q, 2H), 1.40 (t, 3H), 1.11 (t, 3H); m/z 260.1 (M+1).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
629 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
285 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[C:10](OCC)(OCC)(OCC)[CH2:11][CH3:12].[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[C:10]([CH2:11][CH3:12])[N:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:6]=1[NH2:7])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(C(C#N)N)=O
Name
Quantity
629 μL
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
285 μL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(N(C1N)C1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.